molecular formula C10H9ClN4O B14360188 2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one CAS No. 91551-93-8

2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one

Cat. No.: B14360188
CAS No.: 91551-93-8
M. Wt: 236.66 g/mol
InChI Key: QUFRWVGTEVXOID-UHFFFAOYSA-N
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Description

2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group at the 2-position and a 3-chloroanilino group at the 6-position, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4-chloropyrimidine.

    Nucleophilic Substitution: The 2-amino-4-chloropyrimidine undergoes nucleophilic substitution with 3-chloroaniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is evaluated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: A precursor in the synthesis of 2-Amino-6-(3-chloroanilino)pyrimidin-4(1H)-one.

    3-Chloroaniline: Another precursor used in the synthesis.

    2-Amino-6-(4-chloroanilino)pyrimidin-4(1H)-one: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

91551-93-8

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

2-amino-4-(3-chloroanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9ClN4O/c11-6-2-1-3-7(4-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16)

InChI Key

QUFRWVGTEVXOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC(=O)NC(=N2)N

Origin of Product

United States

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